molecular formula C25H22BrO2P B3065091 3,5-Dihydroxybenzyltriphenylphosphonium bromide CAS No. 29680-77-1

3,5-Dihydroxybenzyltriphenylphosphonium bromide

Cat. No.: B3065091
CAS No.: 29680-77-1
M. Wt: 465.3 g/mol
InChI Key: HRKBEROYTJKZRA-UHFFFAOYSA-N
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Description

3,5-Dihydroxybenzyltriphenylphosphonium bromide is a chemical compound known for its unique structure and properties. It is composed of a benzyl group substituted with two hydroxyl groups at the 3 and 5 positions, attached to a triphenylphosphonium moiety, with bromide as the counterion. This compound is often used in various chemical reactions and research applications due to its reactivity and stability.

Properties

IUPAC Name

(3,5-dihydroxyphenyl)methyl-triphenylphosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21O2P.BrH/c26-21-16-20(17-22(27)18-21)19-28(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-18H,19H2,(H-,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKBEROYTJKZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC(=CC(=C2)O)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585303
Record name [(3,5-Dihydroxyphenyl)methyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29680-77-1
Record name [(3,5-Dihydroxyphenyl)methyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihydroxybenzyltriphenylphosphonium bromide typically involves the reaction of 3,5-dihydroxybenzyl bromide with triphenylphosphine. One efficient method involves microwave irradiation, which significantly reduces reaction time and increases yield. The reaction is carried out in tetrahydrofuran (THF) at 60°C for 30 minutes, resulting in high yields of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the use of microwave-assisted synthesis is a promising approach for scaling up due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydroxybenzyltriphenylphosphonium bromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in solvents like THF or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a range of phosphonium salts with different substituents.

Scientific Research Applications

3,5-Dihydroxybenzyltriphenylphosphonium bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of Wittig reagents.

    Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme inhibition assays.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in targeting specific cellular pathways.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dihydroxybenzyltriphenylphosphonium bromide involves its interaction with molecular targets through its reactive hydroxyl and phosphonium groups. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Benzyltriphenylphosphonium bromide: Lacks the hydroxyl groups, making it less reactive in certain contexts.

    3,4-Dihydroxybenzyltriphenylphosphonium bromide: Similar structure but with hydroxyl groups at different positions, leading to different reactivity and applications.

Uniqueness

3,5-Dihydroxybenzyltriphenylphosphonium bromide is unique due to the specific positioning of its hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and research applications where other similar compounds may not be as effective.

Biological Activity

3,5-Dihydroxybenzyltriphenylphosphonium bromide (CAS No. 29680-77-1) is a compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound consists of a triphenylphosphonium group attached to a 3,5-dihydroxybenzyl moiety. The presence of the phosphonium cation enhances its lipophilicity, allowing for better cellular uptake. The molecular weight is approximately 396.4 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and influence mitochondrial function. Key mechanisms include:

  • Mitochondrial Targeting : The triphenylphosphonium moiety facilitates the accumulation of the compound within mitochondria, where it can exert protective effects against oxidative stress.
  • Antioxidant Activity : The dihydroxybenzyl component exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative damage in cells.
  • Inhibition of Apoptosis : Studies have shown that this compound can inhibit apoptotic pathways in various cell types, potentially offering protective effects in neurodegenerative diseases.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Anticancer Properties : In vitro studies have indicated that this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. For example:
    • Case Study : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM) compared to control groups .
  • Neuroprotective Effects : The compound has been investigated for its potential to protect neuronal cells from oxidative stress-induced damage. In models of Parkinson's disease:
    • Case Study : Administration of this compound reduced neuronal cell death by approximately 40% in response to neurotoxic agents .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
    • Case Study : It demonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Comparative Analysis

To understand the significance of this compound in relation to other compounds, a comparative analysis is presented below:

Compound NameActivity TypeIC50/MIC ValuesNotes
This compound Anticancer/NeuroprotectiveIC50 = 15 µM (MCF-7)Exhibits mitochondrial targeting
Fluconazole AntifungalMIC = 8 µg/mLCommonly used antifungal agent
Resveratrol AntioxidantIC50 = 25 µMKnown for neuroprotective effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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